molecular formula C23H19N3O2S2 B2804584 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 864859-31-4

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide

Cat. No.: B2804584
CAS No.: 864859-31-4
M. Wt: 433.54
InChI Key: CAODBNAOVSAVGL-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic derivatives featuring a benzo[d]thiazole moiety fused with a tetrahydrothieno[2,3-c]pyridine scaffold. The 6-acetyl substituent on the tetrahydrothienopyridine ring distinguishes it from structurally related analogues.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S2/c1-14(27)26-12-11-16-19(13-26)30-23(25-21(28)15-7-3-2-4-8-15)20(16)22-24-17-9-5-6-10-18(17)29-22/h2-10H,11-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAODBNAOVSAVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacological and Mechanistic Insights

  • APE1 Inhibitors (Compound 3): The 6-isopropyl group in Compound 3 confers low micromolar APE1 inhibition, synergizing with alkylating agents like MMS and TMZ to increase DNA damage accumulation.
  • PARP Inhibitors (Compound 27): Despite structural similarities (tetrahydrothienopyridine scaffold), Compound 27’s benzimidazole core and carboxamide tail enable nanomolar PARP inhibition, highlighting the importance of heterocyclic core modifications for target specificity .
  • Sulfamoyl Group (): The diethylsulfamoyl substitution likely improves aqueous solubility but could reduce blood-brain barrier permeability relative to Compound 3 .

Pharmacokinetic and Toxicity Profiles

  • Compound 3: Demonstrates robust plasma and brain exposure in mice after intraperitoneal administration, supporting its use in central nervous system malignancies. No acute toxicity reported at effective doses .
  • Target Compound : Pharmacokinetic data are unavailable, but the acetyl group’s polarity may reduce systemic exposure compared to isopropyl or ethyl analogues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide, and what key reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzo[d]thiazole derivatives with tetrahydrothieno intermediates under controlled conditions. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C to minimize side reactions.
  • Cyclization : Optimize temperature (80–100°C) and solvent (e.g., ethanol or DMF) to enhance ring closure efficiency.
  • Acetylation : Introduce the acetyl group using acetic anhydride in the presence of a base (e.g., pyridine) .
    • Critical Parameters : Reaction time, solvent polarity, and temperature gradients significantly impact yield and purity. For example, prolonged heating (>12 hours) may degrade sensitive functional groups .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying the aromatic protons of the benzothiazole ring (δ 7.2–8.5 ppm) and the tetrahydrothieno scaffold (δ 2.5–4.0 ppm). Multiplicity analysis confirms substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect by-products. Retention time consistency across batches ensures reproducibility .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 464.12) and fragmentation patterns .

Q. How is the compound typically purified, and what challenges arise during this process?

  • Methodological Answer :

  • Recrystallization : Use solvent mixtures like ethanol/water or dichloromethane/hexane to isolate crystalline product. Challenges include low solubility of the acetylated intermediate, requiring iterative solvent screening .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) resolves polar impurities. Note that the tetrahydrothieno moiety may cause tailing, necessitating TLC monitoring with UV visualization .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :

  • Structural Analog Synthesis : Modify the acetyl group (e.g., replace with propionyl or trifluoroacetyl) and the benzamide substituent (e.g., electron-withdrawing vs. donating groups). Test analogs against target enzymes (e.g., APE1) using fluorescence-based assays .
  • Biological Testing : Measure IC50 values in enzyme inhibition assays (e.g., APE1) and correlate with structural features. For example, bulky substituents on the benzamide may reduce potency due to steric hindrance .
  • Data Analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Metabolic Stability Screening : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thieno ring). Introduce blocking groups (e.g., methyl or fluorine) at labile positions .
  • Pharmacokinetic (PK) Profiling : Conduct murine studies with IV/oral dosing. If bioavailability is low (<20%), consider prodrug strategies (e.g., esterification of the acetyl group) .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14C-acetyl) to track accumulation in target organs versus off-target tissues .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to APE1’s active site (PDB: 1DEW). Prioritize poses with hydrogen bonds between the benzamide carbonyl and Arg177 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD fluctuations (>2 Å suggests poor binding) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG). Compare with experimental IC50 values to validate models .

Q. How do crystallographic techniques resolve ambiguous structural data for this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol). Use SHELXL for structure refinement, focusing on the tetrahydrothieno ring’s puckering parameters and acetyl group orientation .
  • Discrepancy Resolution : If NMR suggests multiple conformers, crystallography can confirm the dominant solid-state structure. For example, a twisted benzothiazole ring vs. planar geometry .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s metabolic stability in different assay systems?

  • Methodological Answer :

  • Assay Comparison : Cross-validate microsomal stability (e.g., human vs. murine) and hepatocyte assays. Discrepancies may arise from species-specific enzyme expression .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidation of the thieno ring in microsomes but not in hepatocytes due to competing glucuronidation .

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